molecular formula C22H26FN3O2S B011506 Sabeluzole CAS No. 104153-38-0

Sabeluzole

Cat. No. B011506
M. Wt: 415.5 g/mol
InChI Key: IGMKTIJBFUMVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sabeluzole is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. It belongs to the class of 2-substituted benzimidazoles and has been shown to have promising effects on various physiological processes.

Scientific Research Applications

Applications in Sleep Disorders

Sabeluzole has been examined for its effects on sleep and breathing in obstructive sleep apnea (OSA) patients. A study found that individual plasma drug concentration was highly correlated with a reduction in the oxygen desaturation index during sleep, suggesting potential therapeutic value in OSA treatment (Hedner, Grunstein, Eriksson, & Ejnell, 1996).

Nerve Regeneration

Sabeluzole has been incorporated into biodegradable nerve guides for peripheral nerve regeneration. The release of sabeluzole from these guides was controlled and reproducible, suggesting its application in nerve repair and regeneration (Verreck et al., 2005).

Alzheimer's Disease Research

Several studies have explored sabeluzole's application in Alzheimer's disease. It has shown potential in slowing cognitive deterioration, and some studies have found weak associations between cognitive function preservation and smaller structural declines in brain regions relevant to Alzheimer's (Mohr et al., 1997). Additionally, sabeluzole has been reported to stabilize the neuronal cytoskeleton, a factor implicated in Alzheimer's disease progression (Geerts et al., 1996).

Neuroprotective Effects

Sabeluzole has shown neuroprotective properties in various studies. It protected cultured rat brain neurons from excitotoxicity and reduced N-methyl-D-aspartate-induced inward current in cerebellar granule cells (Pauwels et al., 1992; Van der Valk & Vijverberg, 1993)(Van der Valk & Vijverberg, 1993).

Memory Enhancement

Sabeluzole has been investigated for its effects on memory functions. Studies have shown that it can improve verbal long-term memory and overall cognitive performance in patients with epilepsy and other conditions (Aldenkamp et al., 1995; Tritsmans et al., 1990; Hliňák & Krejci, 2005)(Tritsmans et al., 1990)(Hliňák & Krejci, 2005).

Electrophysiological Effects

Electrophysiological studies have suggested that sabeluzole enhances somatosensory evoked cortical potentials and spontaneous EEG activities. It may also accelerate posthypoxic recovery in these measures (Xie, 1991).

Enhancement of Axonal Transport

Sabeluzole has been shown to increase fast axonal transport in neuronal cell cultures, suggesting its potential in supporting neuroplasticity and possibly in treating neuropathologies (Geerts et al., 1992).

Neurite Outgrowth

Research has indicated that sabeluzole accelerates neurite outgrowth in different neuronal cell lines, which is important for neuronal development and regeneration (Geerts et al., 1992).

properties

IUPAC Name

1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKTIJBFUMVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869418
Record name Sabeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sabeluzole

CAS RN

104383-17-7
Record name Sabeluzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104383-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabeluzole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sabeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABELUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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